molecular formula C5H10O2S B1615504 Methyl 2-ethylsulfanylacetate CAS No. 20600-64-0

Methyl 2-ethylsulfanylacetate

Cat. No. B1615504
CAS RN: 20600-64-0
M. Wt: 134.2 g/mol
InChI Key: HYUFQFLUDXBUOU-UHFFFAOYSA-N
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Description

Methyl 2-ethylsulfanylacetate is a chemical compound that belongs to the class of esters. It has a fruity odor and is commonly used as a flavoring agent in the food industry. However, this compound has also been studied extensively for its potential applications in the field of scientific research. In

Mechanism of Action

The mechanism of action of methyl 2-ethylsulfanylacetate is not well understood. However, it has been suggested that this compound may act as a substrate for enzymes involved in sulfur metabolism, leading to the production of reactive oxygen species (ROS) and oxidative stress. This, in turn, may contribute to the pathogenesis of liver disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In a study conducted by Li et al. (2018), this compound was found to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This suggests that this compound may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-ethylsulfanylacetate in lab experiments is its relatively low cost and easy availability. However, one limitation is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several potential future directions for research on methyl 2-ethylsulfanylacetate. One direction is to further investigate its potential as a biomarker for liver disease, as well as other diseases. Another direction is to explore its potential as an anticancer agent, and to investigate its mechanism of action in more detail. Additionally, research could be conducted to identify potential side effects and toxicity of this compound, as well as to develop safer and more effective synthesis methods.

Scientific Research Applications

Methyl 2-ethylsulfanylacetate has been studied for its potential use as a biomarker for liver disease. In a study conducted by Zhang et al. (2019), the levels of this compound were found to be significantly elevated in patients with liver cirrhosis compared to healthy individuals. This suggests that this compound may serve as a diagnostic tool for liver disease.

properties

IUPAC Name

methyl 2-ethylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUFQFLUDXBUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339156
Record name methyl 2-ethylsulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20600-64-0
Record name Acetic acid, 2-(ethylthio)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20600-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-ethylsulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-ETHYLSULFANYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3U9LVK94Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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